2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-isopropylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the isoquinoline core, followed by functionalization to introduce the ethyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-isopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, 2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-isopropylacetamide stands out due to its unique functional groups and potential applications. Similar compounds include:
2-ethyl-1-oxo-1,2-dihydroisoquinoline: Lacks the isopropylacetamide group.
N-isopropylacetamide derivatives: May not have the isoquinoline core.
Properties
IUPAC Name |
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-18-9-8-12-13(16(18)20)6-5-7-14(12)21-10-15(19)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKAAVNECKQNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.